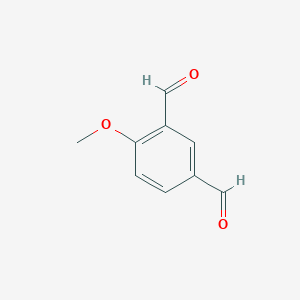

4-Methoxyisophthalaldehyde

Description

This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, or polymers due to its reactive aldehyde groups and electron-donating methoxy moiety.

For instance, Blanc chloromethylation using paraformaldehyde and hydrochloric acid (with Lewis acid and phase transfer catalysis) is employed for 3-chloromethyl-4-methoxybenzaldehyde synthesis, followed by oxidation with potassium permanganate to yield 4-methoxyisophthalate sodium, which can be acidified to the free acid . Demethylation using hydrobromic acid may further modify substituents . Such methods highlight the importance of controlled oxidation and substitution patterns in synthesizing aromatic aldehydes.

Propriétés

IUPAC Name |

4-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGSDDWQGKRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383464 | |

| Record name | 4-Methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-35-6 | |

| Record name | 4-Methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Key Comparative Insights:

Structural Variations: Substituent Position: The position of methoxy and hydroxy groups significantly impacts electronic properties. For example, this compound’s para-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitutions, whereas 2-Hydroxy-5-methylisophthalaldehyde’s ortho-hydroxy group may facilitate hydrogen bonding . Aldehyde Group Count: this compound’s dual aldehyde groups make it more reactive than mono-aldehydes like 4-Hydroxy-3-Methoxycinnamaldehyde, enabling crosslinking applications .

Synthetic Challenges: Oxidation control is critical. highlights the use of potassium permanganate for converting chloromethyl intermediates to carboxylates, but over-oxidation risks exist. Similar challenges apply to aldehyde synthesis, where milder agents (e.g., MnO₂) may be preferred to preserve aldehyde functionality .

Hazard Profiles: 2-Hydroxy-5-methylisophthalaldehyde requires stringent PPE (gloves, eye protection) due to irritation risks , whereas 4-Hydroxy-3-Methoxycinnamaldehyde necessitates respiratory protection in high-exposure scenarios .

Applications: this compound: Potential in metal-organic frameworks (MOFs) or Schiff base ligands due to dual aldehydes. 3-Methoxy-4-hydroxyphenylglycolaldehyde: Studied in neurotransmitter metabolism, reflecting its role as a glycolaldehyde derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.